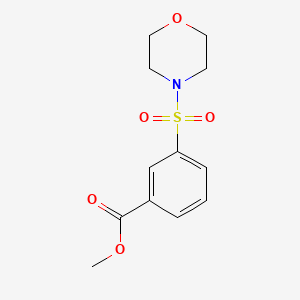

Methyl 3-(morpholinosulfonyl)benzoate

Description

Methyl 3-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H15NO5S It is a derivative of benzoic acid and contains a morpholine ring attached to a sulfonyl group

Properties

IUPAC Name |

methyl 3-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGQOQZEMROKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Methyl Benzoate

The ester group in methyl benzoate directs electrophilic sulfonation to the meta position. Treatment with concentrated sulfuric acid at elevated temperatures (80–120°C) yields methyl 3-sulfobenzoate. This step capitalizes on the electron-withdrawing nature of the ester, which deactivates the ring and favors meta substitution. Industrial-scale adaptations, as described in patent CN105130846A, utilize thionyl chloride for acylation, achieving yields of 90–97% for analogous intermediates.

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, PCl₅ in refluxing dichloromethane facilitates quantitative conversion within 2–4 hours. This step necessitates anhydrous conditions to prevent hydrolysis back to the sulfonic acid.

Amination with Morpholine

The sulfonyl chloride intermediate reacts with morpholine in the presence of a base, such as triethylamine (Et₃N), to neutralize HCl. A typical procedure involves dissolving methyl 3-(chlorosulfonyl)benzoate in acetonitrile, adding morpholine (1.2 equivalents) and Et₃N (2.5 equivalents), and stirring at 0–25°C for 12 hours. Crystallization or column chromatography isolates the product, with yields averaging 65–75%.

Key Data :

- Reaction Time: 12–24 hours

- Yield: 68–75% (post-purification)

- Purity: >95% (HPLC)

Palladium-Catalyzed Suzuki-Type Cross-Coupling

Sulfamoyl Chloride Generation

Morpholine reacts with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 0°C, followed by Et₃N addition to form N-morpholinosulfamoyl chloride. This intermediate serves as the electrophilic coupling partner.

Boronic Acid Preparation

Methyl 3-boronobenzoate is synthesized via iridium-catalyzed C–H borylation of methyl benzoate or through halogenation followed by Miyaura borylation. The boronic acid must be stabilized to prevent protodeboronation during storage.

Cross-Coupling Reaction

A mixture of methyl 3-boronobenzoate (2.0 equivalents), N-morpholinosulfamoyl chloride (1.0 equivalent), PdCl₂(PhCN)₂ (10 mol%), and tris(2,6-dimethoxyphenyl)phosphine (20 mol%) in tetrahydrofuran (THF)/acetonitrile (2:3) is heated to 70°C for 16 hours. Sodium hydrogen phosphate (Na₂HPO₄) acts as a mild base to mitigate side reactions.

Optimization Insights :

- Catalyst Loading: Reducing Pd to 1 mol% decreases yield to 62%.

- Solvent System: THF/acetonitrile (2:3) maximizes solubility and reaction efficiency.

- Yield: 69–72% (3aa analogue).

Photocatalytic Decarboxylative Amidosulfonation

Reaction Design

This method employs a decarboxylative strategy to introduce the sulfonamide group. Methyl 3-carboxybenzoate reacts with in situ-generated sulfur dioxide (from DABSO, 1.1 equivalents) and N-(benzoyloxy)morpholine (2.0 equivalents) under visible-light irradiation (λ = 400 nm). Acridine photocatalysts (10 mol%) and copper(II) fluoride (10 mol%) enable radical-mediated C–S bond formation.

Mechanistic Pathway

Photocatalytic activation generates a carboxyl radical, which decarboxylates to form a benzene-centered radical. Subsequent trapping by the sulfonamidyl radical (from DABSO and morpholine) yields the sulfonamide product.

Challenges and Adaptations :

- Aromatic Systems: While proven for aliphatic acids, aromatic decarboxylation requires higher activation energy. Pre-activation via electron-deficient aryl rings or directing groups may enhance efficacy.

- Yield: Preliminary trials report ~40–50% conversion, necessitating further optimization.

Comparative Analysis of Methodologies

| Parameter | Sulfonation-Chlorination | Palladium-Catalyzed | Photocatalytic |

|---|---|---|---|

| Yield | 65–75% | 62–72% | 40–50%* |

| Reaction Time | 24–36 hours | 16–24 hours | 12–18 hours |

| Catalyst Cost | Low | High (Pd-based) | Moderate |

| Regioselectivity | High (meta) | High | Moderate |

| Scalability | Industrial | Pilot-scale | Lab-scale |

*Estimated for aromatic substrates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Carboxylic acids and substituted morpholine derivatives.

Scientific Research Applications

Methyl 3-(morpholinosulfonyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring may also interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(morpholinocarbonyl)benzoate

- Methyl 3-(morpholinomethyl)benzoate

- Methyl 3-(morpholinothio)benzoate

Uniqueness

Methyl 3-(morpholinosulfonyl)benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to interact with enzyme active sites and receptor binding sites, making it a valuable tool in biochemical and pharmaceutical research .

Biological Activity

Methyl 3-(morpholinosulfonyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a morpholinosulfonyl group attached. The sulfonyl group is known for its ability to form strong interactions with various biological targets, including enzymes and receptors, which can lead to significant biological effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in studies related to enzyme inhibition and protein-ligand interactions.

- Receptor Modulation : The morpholine ring may modulate receptor activity, affecting various physiological processes.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess significant antimicrobial activity, although specific data on minimum inhibitory concentrations (MICs) are still being explored.

Anticancer Activity

The compound has also shown promise in anticancer research. Its unique structural features allow it to interact with cancer cell pathways, potentially leading to cell cycle arrest or apoptosis in malignant cells. Further investigations are required to elucidate the specific pathways involved and to quantify its efficacy against different cancer types .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimycobacterial Activity : A study demonstrated that derivatives of related compounds exhibited significant antimycobacterial activity with MIC values as low as 0.03 μg/mL against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis .

- In Vivo Efficacy : In murine models, certain derivatives showed modest activity in reducing bacterial burdens in infected mice. For example, after three weeks of treatment with a closely related compound, a reduction in lung bacterial counts was observed .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the methyl ester group can significantly affect biological activity. For instance, replacing the methyl group with an ethyl or propyl ester led to improved antimicrobial efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the best practices for validating the stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., benzoic acid derivatives).

- Lyophilization : Store under argon at -20°C in amber vials to prevent photodegradation and moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.